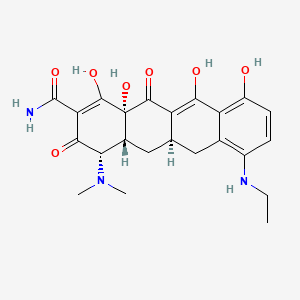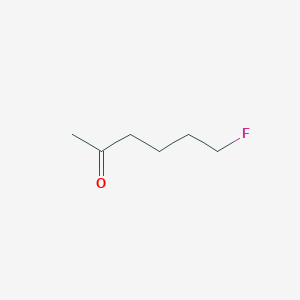
Pentachloronitrobenzene-13C6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentachloronitrobenzene-13C6 is a stable isotope-labeled compound, specifically a derivative of pentachloronitrobenzene where all six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes due to its unique isotopic signature .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentachloronitrobenzene-13C6 can be synthesized through the chlorination of nitrobenzene-13C6. The process involves the use of chlorosulfuric acid and iodine as a catalyst at temperatures ranging from 60 to 70°C . Another method involves the nitration of chlorinated benzenes using mixed nitration acids (a mixture of nitric and sulfuric acids) at temperatures between 100 to 120°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to minimize the formation of hazardous by-products such as hexachlorobenzene .
Analyse Des Réactions Chimiques
Types of Reactions
Pentachloronitrobenzene-13C6 undergoes various chemical reactions, including:
Reduction: It can be reduced to pentachloroaniline-13C6 using reducing agents like hydrogen.
Hydrolysis: It hydrolyzes to form pentachlorophenol-13C6 in the presence of water.
Substitution: Reacts with ethanol and potassium hydroxide to form pentachlorophenetole-13C6.
Common Reagents and Conditions
Reduction: Hydrogen gas or other reducing agents.
Hydrolysis: Water, often under acidic or basic conditions.
Substitution: Ethanol and potassium hydroxide.
Major Products
Reduction: Pentachloroaniline-13C6.
Hydrolysis: Pentachlorophenol-13C6.
Substitution: Pentachlorophenetole-13C6.
Applications De Recherche Scientifique
Pentachloronitrobenzene-13C6 is widely used in various fields of scientific research:
Mécanisme D'action
The primary mechanism of action of pentachloronitrobenzene-13C6 involves its interference with cellular processes. It inhibits cell mitosis and spore formation in fungi, making it an effective fungicide . The compound targets specific molecular pathways involved in cell division and growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexachlorobenzene: Another chlorinated aromatic compound used as a fungicide.
Pentachlorophenol: A chlorinated phenol used as a pesticide and disinfectant.
Uniqueness
Pentachloronitrobenzene-13C6 is unique due to its stable isotope labeling, which allows for precise tracing and analytical studies. This isotopic signature makes it particularly valuable in research applications where distinguishing between similar compounds is crucial .
Propriétés
Formule moléculaire |
C6Cl5NO2 |
|---|---|
Poids moléculaire |
301.3 g/mol |
Nom IUPAC |
1,2,3,4,5-pentachloro-6-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6Cl5NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
LKPLKUMXSAEKID-IDEBNGHGSA-N |
SMILES isomérique |
[13C]1(=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
SMILES canonique |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-10-[(dimethylamino)propyl]phenothiazine Hydrochloride](/img/structure/B13416535.png)




![(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-15-(3-hydroxypropyl)-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-en-7-one](/img/structure/B13416554.png)
![2-methyl-2-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfanyl)propanoylamino]propane-1-sulfonic acid](/img/structure/B13416559.png)







